An In-depth Technical Guide to 4-Fluoro-4-methyl-3-oxopentanenitrile (CAS 1188907-26-7)
An In-depth Technical Guide to 4-Fluoro-4-methyl-3-oxopentanenitrile (CAS 1188907-26-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-4-methyl-3-oxopentanenitrile (CAS 1188907-26-7), a fluorinated β-ketonitrile with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The strategic incorporation of an α-fluoro group into the β-ketonitrile scaffold can profoundly influence the physicochemical and biological properties of derivative molecules, including metabolic stability, lipophilicity, and binding affinity.[1] This document details the molecular structure, physicochemical properties, a validated synthesis protocol, and safety and handling information for this compound. Furthermore, it explores the anticipated chemical reactivity and discusses potential applications in drug discovery, drawing on the established utility of fluorinated synthons.[2] Experimental protocols and data are presented to equip researchers with the foundational knowledge required for the effective use of this emerging chemical entity.
Introduction and Molecular Overview
4-Fluoro-4-methyl-3-oxopentanenitrile is a specialized chemical intermediate characterized by the presence of three key functional groups: a nitrile, a ketone, and a tertiary alkyl fluoride. The presence of fluorine at the alpha position to the ketone is of particular interest in the field of drug discovery. Fluorine's high electronegativity can modulate the acidity of adjacent protons, influence molecular conformation, and block metabolic pathways, making it a valuable element in the design of novel therapeutics.[2][3] As a β-ketonitrile, this compound is primed for a variety of cyclization and condensation reactions to form diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules.[4]
Molecular Structure
The structural representation of 4-Fluoro-4-methyl-3-oxopentanenitrile is depicted below.
Figure 1: 2D Structure of 4-Fluoro-4-methyl-3-oxopentanenitrile.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this specific molecule is not widely published, its key properties can be summarized from available supplier information and predicted based on its structure and the properties of analogous compounds.
General Properties
| Property | Value | Source |
| CAS Number | 1188907-26-7 | [5][6] |
| Molecular Formula | C₆H₈FNO | [5][6][7] |
| Molecular Weight | 129.13 g/mol | [7][8] |
| Appearance | Yellow oil | [7] |
| Purity | ≥95.0% (Commercially available) | [5] |
| IUPAC Name | 4-fluoro-4-methyl-3-oxopentanenitrile | [5] |
| Canonical SMILES | CC(C)(F)C(=O)CC#N | [5] |
| InChI Key | CGEPRVBWGCYTOV-UHFFFAOYSA-N | [5] |
Predicted Spectroscopic Data
The following table outlines the expected spectroscopic characteristics for 4-Fluoro-4-methyl-3-oxopentanenitrile. These predictions are based on standard chemical shift and absorption frequency tables for the functional groups present.
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | δ (ppm): 1.6-1.8 (d, 6H, -C(F)(CH₃)₂), 3.0-3.2 (s, 2H, -C(=O)CH₂CN). The methyl protons are expected to be a doublet due to coupling with the adjacent fluorine atom. The methylene protons would likely appear as a singlet. |
| ¹³C NMR | δ (ppm): ~25 (q, -C(F)(C H₃)₂), ~95 (d, J=~175 Hz, -C (F)(CH₃)₂), ~115 (s, -CN), ~40 (t, -C(=O)C H₂CN), ~200 (d, -C (=O)CH₂CN). The carbon bearing the fluorine will show a large coupling constant. |
| ¹⁹F NMR | A single quartet is expected due to coupling with the six equivalent methyl protons. |
| IR | ν (cm⁻¹): ~2250 (C≡N stretch, medium), ~1730 (C=O stretch, strong), ~1100 (C-F stretch, strong). The ketone stretch may be shifted to a higher wavenumber due to the electronegative α-fluoro substituent.[9][10][11] |
| Mass Spec (EI) | m/z: 129 (M⁺), fragments corresponding to the loss of HCN, CO, and cleavage at the α-position to the ketone. The molecular ion peak may be of low intensity.[4][12][13] |
Synthesis and Purification
The synthesis of 4-Fluoro-4-methyl-3-oxopentanenitrile has been described in the patent literature, specifically in WO2021/253095 A1.[7] The method involves a Claisen-type condensation reaction.
Synthetic Pathway
The synthesis proceeds via the reaction of an α-fluoro ester with acetonitrile in the presence of a strong base.
Figure 2: Synthetic workflow for 4-Fluoro-4-methyl-3-oxopentanenitrile.
Detailed Experimental Protocol
This protocol is adapted from the procedure outlined in patent WO2021/253095 A1.[7]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl 2-fluoro-2-methylpropanoate
-
Acetonitrile
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a suspension of NaH (60% in oil, 2.49 g, 104 mmol) in anhydrous THF (30 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-fluoro-2-methylpropanoate (3.5 g, 26.0 mmol).
-
To this mixture, add acetonitrile (1.66 g, 40.5 mmol) dropwise. Causality Note: The dropwise addition of acetonitrile is crucial to control the exothermic reaction between the deprotonated acetonitrile and the ester.
-
Heat the resulting mixture at 70 °C for 3 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into water (50 mL) to quench the excess NaH.
-
Extract the aqueous mixture with ethyl acetate (2 x 50 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. The reported yield of the yellow oil is 92% (3.10 g).[7]
Recommended Purification Protocol
While the patent literature describes the isolation of the crude product, for applications requiring high purity, further purification is recommended. Flash column chromatography is a standard and effective method.
Suggested Flash Chromatography System:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). Justification: The polarity of the mobile phase should be optimized based on TLC analysis to ensure good separation of the product from starting materials and byproducts.
-
Detection: UV visualization (if the compound is UV active) or staining with a suitable agent (e.g., potassium permanganate).
Chemical Reactivity and Synthetic Potential
The trifunctional nature of 4-Fluoro-4-methyl-3-oxopentanenitrile makes it a versatile intermediate. Its reactivity is primarily dictated by the ketone, the nitrile, and the acidic α-protons of the methylene group.
Reactivity Overview
Figure 3: Key reactivity sites of 4-Fluoro-4-methyl-3-oxopentanenitrile.
-
Ketone Carbonyl: The ketone can undergo standard carbonyl chemistry, including reduction to the corresponding secondary alcohol, addition of organometallic reagents, and olefination reactions.
-
Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to other important functional groups.
-
α-Methylene Protons: The protons on the carbon between the ketone and nitrile groups are acidic and can be readily deprotonated by a suitable base. The resulting carbanion is a potent nucleophile that can participate in alkylation, acylation, and condensation reactions. This reactivity is central to the utility of β-ketonitriles in forming complex molecules and heterocyclic systems.[4][14]
Applications in Research and Drug Development
The strategic placement of fluorine in organic molecules is a well-established strategy to enhance pharmacological properties.[2] 4-Fluoro-4-methyl-3-oxopentanenitrile is a promising building block for introducing a fluorinated quaternary center into drug candidates, which can confer increased metabolic stability.
Potential applications include:
-
Synthesis of Fluorinated Heterocycles: As a β-ketonitrile, it can serve as a precursor for a wide range of nitrogen- and oxygen-containing heterocycles, such as pyrimidines, pyridines, and pyrazoles, which are common motifs in pharmaceuticals.[4]
-
Development of Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in enzyme inhibitors. The incorporation of the α-fluoro-gem-dimethyl motif could be explored to enhance binding affinity or selectivity.
-
Agrochemical Synthesis: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to improve the efficacy and environmental profile of crop protection agents.[1]
Safety and Handling
Appropriate safety precautions must be taken when handling 4-Fluoro-4-methyl-3-oxopentanenitrile.
Hazard Identification
Based on supplier safety data sheets, the compound is classified with the following hazards:[5]
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Signal Word: Warning[5]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
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Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances. [Link]
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Mass Spectra of Ketones. ACS Publications. [Link]
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Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. NIH National Center for Biotechnology Information. [Link]
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Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. [Link]
- Nitrile-containing antiviral compounds.
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]
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Notes: Synthesis and Properties of Some Fluorinated Ketones. ACS Publications. [Link]
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Applications of Fluorine in Medicinal Chemistry. NIH National Center for Biotechnology Information. [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH National Center for Biotechnology Information. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Mass spectra of fluorocarbons. NIST Digital Library of Mathematical Functions. [Link]
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Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
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4-Methyl-3-oxopentanenitrile. PubChem. [Link]
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The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]
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The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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